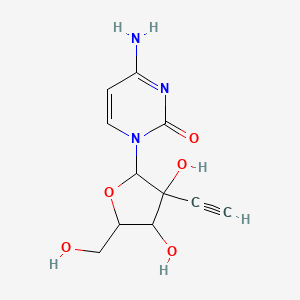

2'-C-ethynylcytidine

Description

BenchChem offers high-quality 2'-C-ethynylcytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-C-ethynylcytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-[3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-2-11(18)8(16)6(5-15)19-9(11)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPQMWCSENOFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Nucleoside Analog 2'-C-Ethynylcytidine: A Comprehensive Technical Guide for Researchers

Introduction: A Novel Inhibitor of RNA Synthesis with Therapeutic Potential

2'-C-Ethynylcytidine, a synthetic pyrimidine nucleoside analog, has emerged as a molecule of significant interest in the fields of virology and oncology. Characterized by the presence of a reactive ethynyl group at the 2'-position of the cytidine sugar moiety, this compound exhibits potent inhibitory effects on RNA synthesis, underpinning its broad-spectrum antiviral and antitumor activities. This technical guide provides an in-depth exploration of 2'-C-ethynylcytidine, from its fundamental molecular properties to its mechanism of action and practical applications in research and drug development.

I. Core Molecular Profile of 2'-C-Ethynylcytidine

A thorough understanding of the physicochemical properties of 2'-C-ethynylcytidine is fundamental for its application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 188413-99-2 | [1][2] |

| Alternate CAS Number | 180300-43-0 (also known as TAS-106) | [3] |

| Molecular Formula | C₁₁H₁₃N₃O₅ | [1][2][3] |

| Molecular Weight | 267.24 g/mol | [2][3] |

| IUPAC Name | 4-amino-1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-ethynyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one | |

| Synonyms | 2'-C-Ethynylcytidine, ECyd, TAS-106 | [3][4] |

| Solubility | Soluble in DMSO | [3] |

II. Mechanism of Action: A Dual-Pronged Attack on Cellular Machinery

The therapeutic effects of 2'-C-ethynylcytidine stem from its ability to disrupt cellular RNA synthesis and induce apoptosis through a well-defined molecular pathway.

A. Intracellular Activation and Inhibition of RNA Polymerases

Upon cellular uptake, 2'-C-ethynylcytidine undergoes a series of phosphorylation events, catalyzed by cellular kinases, to yield its active triphosphate form, 2'-C-ethynylcytidine triphosphate (ECTP).[5][6] This active metabolite acts as a competitive inhibitor of RNA polymerases I, II, and III.[1][7] By mimicking the natural substrate, cytidine triphosphate (CTP), ECTP is incorporated into nascent RNA chains. However, the presence of the 2'-ethynyl group sterically hinders the subsequent addition of nucleotides, leading to premature chain termination and a halt in RNA synthesis.[5]

B. Induction of Apoptosis via RNase L Activation

Beyond the direct inhibition of RNA synthesis, 2'-C-ethynylcytidine triggers a cascade of events leading to programmed cell death, or apoptosis. The inhibition of RNA polymerase activity by ECTP leads to the activation of RNase L, an endoribonuclease involved in the antiviral and antiproliferative response.[1][4] Activated RNase L degrades single-stranded RNA, including ribosomal RNA (rRNA), which contributes to the shutdown of protein synthesis and ultimately induces apoptosis.[1]

Caption: Mechanism of action of 2'-C-ethynylcytidine.

III. Antiviral Activity: A Broad-Spectrum Inhibitor of RNA Viruses

The reliance of many RNA viruses on their own RNA-dependent RNA polymerase (RdRp) for replication makes them prime targets for nucleoside analogs like 2'-C-ethynylcytidine. While specific EC₅₀ values for 2'-C-ethynylcytidine are not extensively reported in the provided search results, the activity of the closely related compound, 2'-C-methylcytidine (2CMC), provides a strong indication of its potential antiviral spectrum.

| Virus Family | Virus | Compound | EC₅₀ | Cell Line | Source(s) |

| Flaviviridae | Hepatitis C Virus (HCV) | 2'-C-methylcytidine | ~2-7 µM | Huh-7 | |

| Flaviviridae | Dengue Virus (DENV) | 2'-C-methylcytidine | 11.2 ± 0.3 µM | - | [8] |

| Hepeviridae | Hepatitis E Virus (HEV) | 2'-C-methylcytidine | 1.64 µM | Huh-7 | [2] |

It is important to note that the antiviral potency of nucleoside analogs can be cell-line dependent.[6]

IV. Antitumor Activity: From Preclinical Promise to Clinical Investigation

2'-C-ethynylcytidine, under the designation TAS-106, has demonstrated significant antitumor activity in a wide range of human cancer models and has been evaluated in clinical trials.[7][9]

A. In Vitro Cytotoxicity

TAS-106 exhibits potent cytotoxicity against various human tumor cell lines, with its efficacy being dependent on the duration of exposure.

| Tumor Type | Exposure Time | IC₅₀ Range (µM) | Source(s) |

| Various Human Tumors | 4 hours | 0.114 - 1.032 | |

| Various Human Tumors | 24 hours | 0.015 - 0.067 | |

| Various Human Tumors | 72 hours | 0.008 - 0.058 |

B. Clinical Trials

Phase I and II clinical trials have been conducted to evaluate the safety and efficacy of TAS-106 in patients with advanced solid malignancies.[2][3][7][9][10][11] These studies have established the maximum tolerated dose (MTD) and identified dose-limiting toxicities, which include peripheral sensory neuropathy and myelosuppression.[7][9][10] While major objective antitumor responses have been limited in some studies, stable disease has been observed in several patients.[7][10]

V. Experimental Protocols

The following are representative protocols for evaluating the in vitro activity of 2'-C-ethynylcytidine.

A. Cell-Based Antiviral Assay (HCV Replicon System)

This protocol is adapted from methodologies used to assess inhibitors of HCV replication.

Objective: To determine the 50% effective concentration (EC₅₀) of 2'-C-ethynylcytidine against HCV replication.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.

-

2'-C-ethynylcytidine (dissolved in DMSO).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

-

After 24 hours, treat the cells with serial dilutions of 2'-C-ethynylcytidine. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

Determine cell viability in parallel plates using a standard method (e.g., MTS or CellTiter-Glo assay) to assess cytotoxicity (CC₅₀).

-

Calculate the EC₅₀ value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a cell-based antiviral assay.

B. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of 2'-C-ethynylcytidine against cancer cell lines.

Materials:

-

Human cancer cell line of interest (e.g., A549 lung cancer cells).

-

Complete cell culture medium.

-

2'-C-ethynylcytidine (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

Allow cells to attach and resume growth for 24 hours.

-

Treat the cells with a range of concentrations of 2'-C-ethynylcytidine. Include a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm).

-

Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

VI. Synthesis and Prodrug Strategies

The development of efficient synthetic routes and prodrug strategies is crucial for the therapeutic advancement of 2'-C-ethynylcytidine. While detailed synthetic procedures are beyond the scope of this guide, it is noteworthy that its synthesis often involves the introduction of the ethynyl group onto a suitably protected cytidine precursor.

To enhance the pharmacokinetic properties and cellular uptake of 2'-C-ethynylcytidine, various prodrug approaches have been explored. These strategies aim to mask the polar hydroxyl groups of the nucleoside, thereby increasing its lipophilicity and facilitating its passage across cell membranes. Once inside the cell, the prodrug is designed to be cleaved by intracellular enzymes, releasing the active 2'-C-ethynylcytidine.

VII. Conclusion and Future Directions

2'-C-ethynylcytidine represents a promising scaffold for the development of novel antiviral and anticancer agents. Its well-defined mechanism of action, potent activity in preclinical models, and advancement into clinical trials underscore its therapeutic potential. Future research should focus on:

-

Elucidating the full antiviral spectrum: Determining the EC₅₀ values of 2'-C-ethynylcytidine against a broader range of RNA viruses.

-

Optimizing therapeutic index: Developing novel prodrugs and delivery systems to improve its pharmacokinetic profile and minimize off-target toxicities.

-

Combination therapies: Investigating the synergistic effects of 2'-C-ethynylcytidine with other antiviral or anticancer drugs to enhance efficacy and overcome resistance.

This technical guide provides a solid foundation for researchers and drug development professionals working with 2'-C-ethynylcytidine. A thorough understanding of its properties and mechanisms is paramount to unlocking its full therapeutic potential.

VIII. References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5311105, 3'-C-Ethynylcytidine. [Link]

-

Naito, T., et al. (2006). An apoptotic pathway of 3'-Ethynylcytidine(ECyd) involving the inhibition of RNA synthesis mediated by RNase L. Nucleic Acids Symposium Series, (50), 221-222. [Link]

-

Goel, S., et al. (2012). Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (TAS-106), an inhibitor of RNA polymerase I, II and III, in patients with advanced solid malignancies. Investigational New Drugs, 30(1), 316-326. [Link]

-

Wataya, Y., et al. (2003). Anticancer molecular mechanism of 3'-ethynylcytidine (ECyd). Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1579-1581. [Link]

-

Chadha, R., et al. (2007). Phase I study to determine the safety and pharmacokinetics of 4-hour intravenous infusion of TAS-106 on a once per week for 3 consecutive weeks every 28-day schedule in patients with solid tumors. Journal of Clinical Oncology, 25(18_suppl), 2556-2556. [Link]

-

Tan, E. H., et al. (2013). Phase II study of TAS-106 in patients with platinum-failure recurrent or metastatic head and neck cancer and nasopharyngeal cancer. Investigational New Drugs, 31(2), 431-438. [Link]

-

National Cancer Institute. NCI Drug Dictionary: 3'-C-ethynylcytidine. [Link]

-

Tabata, S., et al. (1997). Anti-tumor mechanisms of 3'-ethynyluridine and 3'-ethynylcytidine as RNA synthesis inhibitors: development and characterization of 3'-ethynyluridine-resistant cells. Cancer Letters, 116(2), 225-231. [Link]

-

Eckhardt, S. G., et al. (2005). Phase I evaluation of a 24-h infusion of TAS-106 every 3 weeks (wks) in patients (pts) with solid tumors. Journal of Clinical Oncology, 23(16_suppl), 2056-2056. [Link]

-

Carroll, S. S., et al. (2003). Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs. Journal of Biological Chemistry, 278(14), 11979-11984. [Link]

-

Bernatchez, J. A., et al. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. Molecules, 25(21), 5205. [Link]

-

Kanda, H., et al. (1997). Cytotoxic Mechanisms of New Antitumor Nucleoside Analogues, 3'-ethynylcytidine (ECyd) and 3'-ethynyluridine (EUrd). Nucleic Acids Symposium Series, (37), 137-138. [Link]

-

Qu, C., et al. (2017). Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin. Archives of Virology, 162(10), 3249-3258. [Link]

-

Lee, J. C., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. Antiviral Research, 116, 1-9. [Link]

-

Kazuno, H., et al. (2009). 1-(3-C-Ethynyl-ß-D-ribo-pentofuranosyl)cytosine (ECyd, TAS-106), a novel potent inhibitor of RNA polymerase, potentiates the cytotoxicity of CDDP in human cancer cells both in vitro and in vivo. International Journal of Oncology, 34(5), 1373-1380. [Link]

-

Addeo, R., et al. (2012). A phase I study to determine the safety and pharmacokinetics of intravenous administration of TAS-106 once per week for three consecutive weeks every 28 days in patients with solid tumors. Anticancer Research, 32(5), 1689-1696. [Link]

-

Inxight Drugs. TAS-106. [Link]

Sources

- 1. Facebook [cancer.gov]

- 2. Phase II study of TAS-106 in patients with platinum-failure recurrent or metastatic head and neck cancer and nasopharyngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I study to determine the safety and pharmacokinetics of intravenous administration of TAS-106 once per week for three consecutive weeks every 28 days in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of apoptosis induced by 3'-ethynylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer molecular mechanism of 3'-ethynylcytidine (ECyd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic mechanisms of new antitumor nucleoside analogues, 3'-ethynylcytidine (ECyd) and 3'-ethynyluridine (EUrd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Antitumor activity and pharmacokinetics of TAS-106, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (TAS-106), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. (PDF) Phase II study of TAS-106 in patients with platinum-failure recurrent or metastatic head and neck cancer and nasopharyngeal cancer [academia.edu]

2'-C-ethynylcytidine vs 3'-C-ethynylcytidine (ECyd): Structural Dynamics and RNA Polymerase Inhibition

Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The rational design of nucleoside antimetabolites has driven significant advancements in targeted oncology and virology. While modifications to the pyrimidine or purine base often yield compounds that disrupt DNA synthesis, modifications to the ribose ring—specifically at the 2'-C and 3'-C stereocenters—can fundamentally shift a molecule's biological target from DNA to RNA metabolism[1].

This whitepaper provides an in-depth comparative analysis of 2'-C-ethynylcytidine and 3'-C-ethynylcytidine (ECyd, also known as TAS-106) . As a Senior Application Scientist, I will dissect the causality behind why the spatial orientation of a single ethynyl group dictates whether a molecule acts as a highly potent, competitive inhibitor of RNA polymerases or fails to undergo the necessary enzymatic activation.

Structural Chemistry & Stereocenter Implications

The addition of an ethynyl group ( −C≡CH ) to the ribofuranosyl ring creates a rigid, electron-rich projection that interacts uniquely with intracellular kinases and polymerases.

3'-C-ethynylcytidine (ECyd / TAS-106)

In ECyd, the ethynyl group is positioned at the 3'-carbon of the ribose ring. While the 3'-OH group is biologically essential for the phosphodiester bond formation during RNA chain elongation, the introduction of the 3'-C-ethynyl group does not turn the molecule into a simple chain terminator[2]. Instead, the spatial geometry of the 3'-ethynyl modification allows the molecule to perfectly occupy a hydrophobic pocket within the active site of RNA polymerases, locking the enzyme in an inactive state[2].

2'-C-ethynylcytidine

Conversely, placing the ethynyl group at the 2'-carbon introduces severe steric hindrance. The 2'-position is critical for the initial recognition by Uridine-Cytidine Kinase (UCK) , the rate-limiting enzyme responsible for phosphorylating the 5'-OH group[3]. The bulky 2'-C-ethynyl projection clashes with the amino acid residues in the UCK binding pocket, preventing the proper alignment of the nucleoside with the ATP phosphate donor. Consequently, 2'-C-ethynylcytidine exhibits drastically reduced cytotoxicity because it cannot be efficiently converted into its active triphosphate form[3].

Mechanism of Action: The Pharmacodynamics of ECyd

To understand the therapeutic efficacy of ECyd, we must trace its metabolic activation. ECyd is a prodrug that requires a three-step phosphorylation cascade to become pharmacologically active[4].

-

First Phosphorylation (The Bottleneck): ECyd is rapidly phosphorylated by UCK1/2 to 3'-ethynylcytidine-5'-monophosphate (ECMP)[5]. UCK2 is highly overexpressed in various solid tumors, providing a wide therapeutic index for ECyd compared to normal tissues[5].

-

Conversion to Triphosphate: ECMP is subsequently phosphorylated by cellular kinases to the diphosphate (ECDP) and the active triphosphate form (ECTP)[6].

-

RNA Polymerase Blockade: ECTP is a non-selective, competitive inhibitor of RNA polymerases I, II, and III[1][5]. Remarkably, ECTP binds approximately 380 times more tightly to RNA polymerase than the natural substrate, CTP[2].

-

Causality of Cell Death: Unlike 5-Fluorouracil (5-FU), which is physically incorporated into RNA and disrupts pre-rRNA processing, ECTP is not incorporated into the growing RNA strand[2][6]. By competitively blocking the polymerase, ECTP rapidly halts global transcription, depleting short-lived oncogenic transcripts, abrogating cell cycle checkpoints (such as Chk1/Chk2), and triggering p53-mediated, caspase-dependent apoptosis[2][7].

Caption: Metabolic activation of 3'-C-ethynylcytidine (ECyd) to ECTP and RNA polymerase inhibition.

Quantitative Data & Comparative Analysis

The table below synthesizes the quantitative pharmacodynamic data, highlighting the stark contrast in potency between the 3'-C and 2'-C isomers, as well as the standard antimetabolite 5-FU.

| Compound | Structural Modification | Primary Target | IC50 Range (Human Tumor Cells) | UCK Phosphorylation | Mechanism of Action |

| 3'-C-ethynylcytidine (ECyd / TAS-106) | 3'-C-ethynyl | RNA Pol I, II, III | 0.017 – 3.11 µM[6] | Highly Efficient | Competitive inhibition of RNA Pol by ECTP; not incorporated into RNA[2]. |

| 2'-C-ethynylcytidine | 2'-C-ethynyl | N/A | > 10 µM[3] | Poor / Sterically Hindered | Fails to reach active triphosphate state due to UCK bottleneck[3]. |

| 5-Fluorouracil (5-FU) | 5-Fluoro (Base) | Thymidylate Synthase / RNA | 6.80 – >1000 µM[6] | N/A | Incorporated into RNA, disrupting pre-rRNA processing; DNA synthesis inhibition[6]. |

Experimental Methodologies & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies used to evaluate the cytotoxicity and mechanistic pathways of these nucleoside analogues.

Protocol 1: In Vitro Cytotoxicity & UCK Dependency Assay

Objective: Determine the IC50 of nucleoside analogues and validate UCK-dependent activation.

-

Cell Seeding: Plate human tumor cells (e.g., HT-1080, KB, or NPC cell lines) at 2×103 cells/well in a 96-well plate and incubate overnight at 37°C[6][7].

-

Compound Treatment: Treat cells with serial dilutions of ECyd, 2'-C-ethynylcytidine, and 5-FU (concentration range: 0.01 nM to 1000 µM)[6].

-

UCK Inhibition (Control): In a parallel experimental arm, pre-treat cells with a known UCK competitive inhibitor. A rightward shift in the IC50 curve validates that cytotoxicity is strictly dependent on the initial phosphorylation step.

-

Incubation & Readout: Incubate for 72 hours. Add MTT reagent, incubate for an additional 4 hours, lyse the cells, and measure absorbance at 570 nm to quantify cell viability[7].

-

Data Analysis: Calculate the IC50 using non-linear regression modeling.

Protocol 2: Isolated Nuclei RNA Polymerase Inhibition Assay

Objective: Confirm that the active metabolite (ECTP) directly inhibits RNA polymerase without being incorporated into the transcript.

-

Nuclei Isolation: Lyse FM3A cells in a hypotonic buffer containing NP-40 to isolate intact, transcriptionally active nuclei[2].

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Precipitation: Terminate the reaction with ice-cold 10% trichloroacetic acid (TCA). Collect the precipitated, newly synthesized RNA on glass fiber filters.

-

Quantification: Measure the incorporated radioactivity using a liquid scintillation counter. Calculate the Ki of ECTP to demonstrate its ~380-fold higher binding affinity compared to CTP[2].

Transcription Reaction: Resuspend the isolated nuclei in a transcription buffer containing ATP, GTP, UTP (spiked with α

32 P-UTP for radioactive tracing), and varying concentrations of either natural CTP or synthetic ECTP[2].

Caption: Experimental workflow for evaluating nucleoside analogue cytotoxicity and mechanism of action.

Conclusion & Future Perspectives

The comparative analysis of 2'-C-ethynylcytidine and 3'-C-ethynylcytidine (ECyd/TAS-106) underscores a fundamental principle in rational drug design: stereochemical precision dictates biological fate. The 3'-C-ethynyl modification perfectly aligns with the active site of UCK for rapid activation, subsequently yielding an ECTP metabolite that binds RNA polymerases with extreme affinity[2][5]. Conversely, the 2'-C-ethynyl modification introduces steric barriers that prevent efficient kinase activation, rendering the compound virtually inert in comparison[3].

Moving forward, the unique mechanism of TAS-106—specifically its ability to bypass traditional DNA-synthesis-dependent pathways—positions it as a potent synergistic agent when combined with DNA-damaging drugs like cisplatin, particularly in resistant solid tumors[5][7].

Sources

- 1. karger.com [karger.com]

- 2. karger.com [karger.com]

- 3. researchgate.net [researchgate.net]

- 4. A Phase I Study to Determine the Safety and Pharmacokinetics of Intravenous Administration of TAS-106 Once per Week for Three Consecutive Weeks Every 28 Days in Patients with Solid Tumors | Anticancer Research [ar.iiarjournals.org]

- 5. 3'-Ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. aacrjournals.org [aacrjournals.org]

Topic: Preparing 2'-C-Ethynylcytidine (ECyd) Stock Solutions for Reliable and Reproducible Cell Culture Experiments

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-ethynylcytidine (ECyd) is a potent synthetic nucleoside analog with significant applications in cancer research and virology. Its primary mechanism involves the inhibition of RNA synthesis following intracellular phosphorylation, making it a valuable tool for studying transcriptional processes and as a potential therapeutic agent.[1][2][3] The reliability and reproducibility of in vitro studies using ECyd are fundamentally dependent on the proper preparation, quality control, and storage of its stock solutions. This guide provides a comprehensive, field-proven protocol designed to ensure the integrity and biological activity of ECyd for cell culture applications. We delve into the causality behind each experimental step, from solvent selection to functional validation, to empower researchers to generate high-quality, trustworthy data.

Scientific Background: The Criticality of Solution Integrity

2'-C-ethynylcytidine is a prodrug that must be activated intracellularly to exert its cytotoxic effects. This bioactivation pathway underscores the importance of starting with a high-quality, active compound.

Mechanism of Action:

-

Cellular Uptake: ECyd enters the cell, likely through nucleoside transporters.

-

Phosphorylation: The compound is sequentially phosphorylated by cellular kinases, with the initial and rate-limiting step being catalyzed by uridine/cytidine kinase 2 (UCK2), to its active triphosphate form, ECyd-TP.[3][4]

-

Inhibition of RNA Synthesis: ECyd-TP acts as a competitive inhibitor of RNA polymerases I, II, and III, leading to the termination of RNA chain elongation.[2][3]

-

Apoptosis Induction: The subsequent inhibition of RNA synthesis triggers cellular stress pathways, ultimately leading to apoptosis.[2]

The integrity of the ethynyl group is also crucial, not only for its biological activity but also for its use as a "clickable" chemical handle in bio-orthogonal labeling experiments to study DNA or RNA synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][5] Any degradation of the parent molecule can lead to a significant loss of potency and misleading experimental outcomes.

Caption: Intracellular activation pathway of 2'-C-ethynylcytidine (ECyd).

Physicochemical Properties & Solubility

Understanding the properties of ECyd is the first step in designing a robust preparation protocol. The data below has been consolidated from various chemical suppliers and literature.

| Parameter | Value | Source(s) |

| Chemical Name | 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine | [2] |

| Molecular Formula | C₁₁H₁₃N₃O₅ | [6] |

| Molecular Weight | 267.24 g/mol | Calculated |

| Appearance | Crystalline solid / White to off-white powder | [7][8] |

| Solubility (DMSO) | ≥ 20 mg/mL | [7] |

| Solubility (DMF) | ~ 5 mg/mL | [7] |

| Solubility (PBS, pH 7.2) | ~ 10 mg/mL | [7] |

Expert Insight: While ECyd shows solubility in aqueous buffers like PBS, for long-term storage and high concentration stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a superior cryoprotectant and minimizes the risk of hydrolysis, ensuring the long-term stability of the compound.[9][10] The use of freshly opened, high-purity, anhydrous DMSO is critical to prevent the introduction of water, which can compromise stock integrity over time.

Experimental Protocol: Preparation of a 10 mM ECyd Stock Solution

This protocol details the preparation of a highly concentrated, validated stock solution. Adherence to sterile technique is paramount to prevent contamination of cell cultures.

Materials:

-

2'-C-ethynylcytidine (ECyd) powder

-

Anhydrous, sterile-filtered DMSO (e.g., cell culture grade)

-

Calibrated analytical balance

-

Sterile, amber, polypropylene microcentrifuge tubes (1.5 mL)

-

Sterile, low-retention pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Caption: Workflow for the preparation of ECyd stock solution.

Procedure:

-

Calculation: Determine the mass of ECyd powder required. For a 10 mM stock solution (10 mmol/L) with a molecular weight of 267.24 g/mol : Mass (mg) = 10 mmol/L * 0.001 L * 267.24 g/mol * 1000 mg/g = 2.67 mg for 1 mL of 10 mM stock.

-

Weighing: In a chemical fume hood, carefully weigh the calculated mass of ECyd powder and transfer it to a sterile 1.5 mL amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from potential photodegradation.[9]

-

Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.

-

Mixing: Cap the tube tightly and vortex at medium-high speed for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

-

Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber polypropylene tubes.[9] This is the single most important step for preserving the long-term activity of the stock.

-

Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

-

Storage: Store the aliquots at -80°C for long-term storage.

Quality Control: A Self-Validating Protocol

Preparing the stock is only half the battle. Validating its biological activity ensures that downstream experiments are built on a solid foundation. This is a "fit-for-purpose" quality control procedure.[11]

Protocol: Functional Validation via Cytotoxicity Assay

This protocol confirms the bioactivity of the newly prepared ECyd stock by measuring its effect on the proliferation of a sensitive cancer cell line (e.g., HT-29 colon cancer or HT-1080 fibrosarcoma).[4][12]

Procedure:

-

Cell Seeding: Seed a sensitive cell line in a 96-well plate at a predetermined density (e.g., 5,000-7,000 cells/well) and allow them to adhere overnight.

-

Serial Dilution: The next day, prepare a series of dilutions from your 10 mM ECyd stock solution in complete cell culture medium. A typical concentration range to test would be 1 nM to 10 µM. Crucially, include a "vehicle control" well that contains the highest concentration of DMSO used in the dilutions (e.g., 0.1%) but no ECyd.

-

Treatment: Remove the old medium from the cells and add the medium containing the ECyd dilutions and the vehicle control.

-

Incubation: Incubate the plate for a standard duration, typically 72 hours, under normal cell culture conditions (37°C, 5% CO₂).[12]

-

Viability Assessment: After incubation, assess cell viability using a standard method such as the Sulforhodamine B (SRB), MTT, or a commercial luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Plot the cell viability (%) against the log of the ECyd concentration. A sigmoidal dose-response curve should be observed. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%). This value should be consistent with previously published data for the chosen cell line, confirming the potency of your stock solution.

Storage & Stability Guidelines

Proper storage is essential to maintain the efficacy of ECyd. Nucleoside analogs can be susceptible to degradation under suboptimal conditions.[10]

| Format | Storage Temperature | Recommended Duration | Key Considerations |

| Solid Powder | -20°C | Up to 3 years | Store in a desiccated, dark environment to prevent hydrolysis and photodegradation.[9] |

| DMSO Stock Solution (Aliquoted) | -80°C | Up to 1 year | Crucial: Use single-use aliquots to avoid freeze-thaw cycles.[9] |

| Working Dilutions (in aqueous medium) | 2-8°C | Use immediately; do not store | ECyd may have limited stability in aqueous cell culture medium. Prepare fresh for each experiment.[5] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Precipitate forms in stock solution upon thawing. | Stock concentration is too high; water was introduced into the DMSO. | Gently warm the tube to 37°C to redissolve. If it persists, the stock may be compromised. Always use anhydrous DMSO. |

| Inconsistent results between experiments. | Degradation of stock due to multiple freeze-thaw cycles. | Discard the old stock and prepare a new one following the protocol, with careful attention to aliquoting. |

| Low or no biological activity in QC assay. | Compound degradation (improper storage); weighing/dilution error. | Prepare a fresh stock solution. Double-check all calculations and ensure the analytical balance is calibrated. Verify the health and passage number of the cell line used for the assay. |

Conclusion

The preparation of 2'-C-ethynylcytidine stock solutions is a foundational procedure that directly impacts the quality and reliability of experimental data. By understanding the compound's mechanism, employing meticulous preparation techniques using high-purity reagents, validating the biological activity of each new stock, and adhering to strict storage guidelines, researchers can ensure maximal reproducibility and confidence in their results. This self-validating workflow is a cornerstone of robust scientific practice in drug development and cell biology research.

References

- Title: 2'-β-C-Ethynylcytidine | Computational Genomics Source: Google Cloud URL

- Title: 2'-beta-C-Ethynylcytidine - BioHippo Source: BioHippo URL

- Title: 2-C-Ethynyluridine - RNA Metabolic Labeling Nucleoside - APExBIO Source: APExBIO URL

-

Title: Cellular pharmacology of multi- and duplex drugsconsisting of ethynylcytidine and 5-fluoro-2′-deoxyuridine - PMC Source: NCBI URL: [Link]

-

Title: C-Ethynyl Cytidine: A Novel Design for Metabolically Stable Guide RNAs in RNA Editing - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Quality Control: An Important Success Factor in Nucleic Acid-Based Analysis Source: Technology Networks URL: [Link]

-

Title: A CRUCIAL ROLE OF URIDINE/CYTIDINE KINASE 2 IN ANTITUMOR ACTIVITY OF 3'-ETHYNYL NUCLEOSIDES Source: Drug Metabolism and Disposition URL: [Link]

-

Title: DNA Nucleoside Analogs - Glen Research Source: Glen Research URL: [Link]

-

Title: Definition of 3'-C-ethynylcytidine - NCI Drug Dictionary - National Cancer Institute Source: National Cancer Institute URL: [Link]

-

Title: 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PMC Source: NCBI URL: [Link]

-

Title: Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PubMed Source: PubMed URL: [Link]

-

Title: A crucial role of uridine/cytidine kinase 2 in antitumor activity of 3'-ethynyl nucleosides - PubMed Source: PubMed URL: [Link]

-

Title: Information on EC 2.7.1.48 - uridine/cytidine kinase - BRENDA Enzyme Database Source: BRENDA URL: [Link]

-

Title: Synthesis and Biological Evaluation of Conformationally Restricted and Nucleobase-Modified Analogs of the Anticancer Compound 3'-C-ethynylcytidine (ECyd) - PubMed Source: PubMed URL: [Link]

-

Title: Nucleoside analogue 2'-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PMC Source: NCBI URL: [Link]

-

Title: Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC Source: NCBI URL: [Link]

-

Title: Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS - bioRxiv Source: bioRxiv URL: [Link]

-

Title: Designing “fit-for-purpose” quality control protocols for biologics and nucleic acid therapeutics - AMSbiopharma Source: AMSbiopharma URL: [Link]

-

Title: Storage and handling of investigational product - wikidoc Source: Wikidoc URL: [Link]

-

Title: 4sU Labeling and Harvest Protocol Source: protocols.io URL: [Link]

-

Title: 4′-Ethynyl-2′-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - ResearchGate Source: ResearchGate URL: [Link]

-

Title: DEVELOPMENT OF 4'-ETHYNYL-2'-DEOXYCYTIDINE (EdC), A REPLICATION-STRESS INDUCING NUCLEOSIDE ANALOG PRODRUG WITH PREFERENTIAL ACTIVITY IN LEUKEMIA AND LYMPHOMA SUBTYPES Source: Temple University URL: [Link]

-

Title: 1 Cell Growth Protocol and Differentiation treatment for the C2C12 Cell Line From: Wold mouse ENCODE Date Source: ENCODE Project URL: [Link]

-

Title: In Silico Discovery of Potential Uridine-Cytidine Kinase 2 Inhibitors from the Rhizome of Alpinia mutica - MDPI Source: MDPI URL: [Link]

-

Title: Pharmacy/Cell Lab/Infusion Center Training Material Source: Novartis URL: [Link]

-

Title: pH modulation ameliorates the red blood cell storage lesion in a murine model of transfusion. - Scholars@Duke publication Source: Duke University URL: [Link]

Sources

- 1. 2’-β-C-Ethynylcytidine | Computational Genomics [computational-genomics.net]

- 2. Facebook [cancer.gov]

- 3. A crucial role of uridine/cytidine kinase 2 in antitumor activity of 3'-ethynyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 5. apexbt.com [apexbt.com]

- 6. ebiohippo.com [ebiohippo.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Fit-for-purpose QC protocols for nucleic acid therapeutics | AMSbiopharma [amsbiopharma.com]

- 12. Cellular pharmacology of multi- and duplex drugsconsisting of ethynylcytidine and 5-fluoro-2′-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Reducing Background Fluorescence in 2'-C-ethynylcytidine (EdC) Imaging

Welcome to the technical support center for 2'-C-ethynylcytidine (EdC) imaging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a high signal-to-noise ratio. Here, we will delve into the common causes of background fluorescence and provide detailed, field-proven solutions to ensure you obtain clear, publication-quality data.

Introduction to EdC Imaging and the Challenge of Background Fluorescence

2'-C-ethynylcytidine (EdC) is a nucleoside analog of cytidine that is incorporated into newly synthesized RNA. The ethynyl group on EdC allows for its detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This method is highly specific and has become a powerful tool for visualizing RNA synthesis in cells.

However, a significant challenge in EdC imaging is managing background fluorescence. This unwanted signal can arise from various sources, including autofluorescence of the cells themselves, non-specific binding of the fluorescent probe, and issues with the click reaction chemistry.[1][2] High background can obscure the true signal from the EdC-labeled RNA, making accurate quantification and interpretation of results difficult.[2] A high signal-to-noise ratio (SNR) is crucial for detecting weak signals and obtaining reliable data.[3][4][5]

This guide will provide a structured approach to identifying and mitigating the sources of background fluorescence in your EdC imaging experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your EdC imaging experiments in a question-and-answer format.

Issue 1: High, diffuse background fluorescence across the entire sample.

Question: Why am I seeing a bright, uniform haze across my entire coverslip, including areas without cells?

This type of background is often related to the click reaction components or inadequate washing.

Potential Causes & Recommended Actions:

-

Excess Unbound Probe: Residual fluorescent azide that has not been washed away is a common culprit.[1][2]

-

Contaminated Reagents: Buffers, stock solutions, or even the water used can be a source of fluorescent contaminants.

-

Solution: Prepare fresh solutions, particularly the click reaction cocktail, for each experiment.[6] Use high-purity water and reagents. Filter-sterilize your buffers to remove any particulate matter that might be fluorescent.

-

-

Fluorescent Imaging Media or Vessels: Some plastics and culture media can exhibit inherent fluorescence.[1][8]

-

Solution: For live-cell imaging, consider using an optically clear, buffered saline solution or a specialized low-background imaging medium during image acquisition.[1] When possible, use glass-bottom dishes or plates, which typically have lower autofluorescence than plastic.

-

Issue 2: Punctate, non-specific fluorescent signals not localized to areas of expected RNA synthesis.

Question: I'm observing bright, dot-like signals that don't seem to correspond to the nucleolus or other sites of active transcription. What could be causing this?

These artifacts can arise from precipitated reagents or non-specific binding of the fluorescent probe to cellular structures.

Potential Causes & Recommended Actions:

-

Precipitation of Click Reaction Components: The copper catalyst or the fluorescent azide may precipitate if not properly dissolved or if the reaction conditions are suboptimal.

-

Non-specific Binding of the Fluorescent Probe: The azide-containing fluorophore may bind to cellular components other than the EdC-alkyne.[10][11]

-

Solution: Include a blocking step before the click reaction. Bovine serum albumin (BSA) is a commonly used blocking agent to reduce non-specific protein-protein interactions.[10][12] You can also try increasing the stringency of your post-click reaction washes by slightly increasing the detergent concentration or wash duration.

-

-

Copper(I) Catalyst Issues: The Cu(I) catalyst, while essential for the reaction, can be toxic to cells and can sometimes lead to artifacts.[13][14]

-

Solution: Optimize the copper concentration. Use the lowest concentration that still provides a robust signal. Consider using a copper-chelating ligand to reduce its toxicity.[13] For live-cell applications, copper-free click chemistry methods are an excellent alternative to avoid copper-induced toxicity and artifacts.[15][16]

-

Issue 3: High background fluorescence specifically within the cells, obscuring the specific EdC signal.

Question: My cells are very bright, but the signal is not well-defined, making it difficult to distinguish the nucleus and cytoplasm. How can I reduce this intracellular background?

This issue often points to cellular autofluorescence or problems with the fixation and permeabilization steps.

Potential Causes & Recommended Actions:

-

Autofluorescence: Many cell types naturally contain fluorescent molecules like NADH and flavins.[2][17] Aldehyde fixatives, such as paraformaldehyde, can also induce autofluorescence.[2][17]

-

Solution:

-

Quenching: After fixation, treat your cells with a quenching agent like sodium borohydride (1% in PBS) or use a commercial autofluorescence quenching kit.[17][18][19]

-

Choice of Fluorophore: If possible, use a fluorescent probe in the red or far-red spectrum, as autofluorescence is often more pronounced in the blue and green channels.[1][20]

-

Fixation Method: Minimize fixation time and use the lowest effective concentration of the fixative.[2]

-

-

-

Inadequate Permeabilization: If the cell membrane is not sufficiently permeabilized, the click reaction components may not be able to efficiently wash out, leading to high intracellular background.

-

Solution: Optimize your permeabilization protocol. Triton X-100 is a common choice for permeabilizing both the plasma and nuclear membranes.[6] Ensure the concentration and incubation time are appropriate for your cell type.

-

-

Over-fixation: Excessive cross-linking of proteins by the fixative can create a dense matrix that traps the fluorescent probe, leading to non-specific staining.[7]

-

Solution: Reduce the fixation time or the concentration of the fixative. A typical starting point is 4% paraformaldehyde for 15 minutes at room temperature.[6]

-

Frequently Asked Questions (FAQs)

Q1: What are the best practices to minimize background fluorescence from the start of my EdC imaging experiment?

A1: Proactive measures can significantly reduce background. Always include proper controls, such as an unstained sample and a sample that has not been treated with EdC, to identify the sources of background fluorescence.[2] Optimize the EdC concentration and incubation time for your specific cell type to ensure sufficient incorporation without causing toxicity.[6] Prepare all solutions fresh, especially the click reaction cocktail, and use high-quality reagents.[6]

Q2: Can I perform immunofluorescence staining in combination with EdC detection?

A2: Yes, EdC labeling is compatible with immunofluorescence.[6] The typical workflow is EdC labeling, followed by fixation, permeabilization, the click reaction, and then the immunofluorescence protocol (blocking, primary and secondary antibody incubations).[6] It's crucial to ensure that the fixation and permeabilization methods are compatible with both the click reaction and the antibody staining.[6]

Q3: What is the difference between copper-catalyzed and copper-free click chemistry for EdC detection?

A3: Copper-catalyzed click chemistry (CuAAC) is the traditional method and is highly efficient.[13][21] However, the copper(I) catalyst can be toxic to cells, making it less suitable for live-cell imaging.[13][14] Copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), does not require a copper catalyst and is therefore more biocompatible for live-cell applications.[15][16] While generally having slightly slower kinetics than CuAAC, advancements in reagent design have made copper-free methods highly effective for in vivo imaging.[16]

Q4: My EdC signal is weak. Should I just increase the exposure time on the microscope?

A4: While increasing the exposure time can make a weak signal brighter, it will also amplify the background noise, potentially worsening your signal-to-noise ratio.[22] It's better to first optimize the experimental protocol to enhance the specific signal. This includes ensuring optimal EdC incorporation, using a fresh and efficient click reaction cocktail, and choosing a bright and photostable fluorophore.[23] Once the protocol is optimized, you can then fine-tune the imaging parameters.

Q5: How do I properly store my fluorescent azide probes?

A5: Fluorescent probes are sensitive to light and temperature.[22] They should be stored protected from light, typically at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[22]

Experimental Protocols & Data Presentation

Standard Protocol for EdC Labeling and Detection

-

EdC Labeling: Incubate cells with EdC at a final concentration of 10-20 µM in culture medium for 1-2 hours.

-

Washing: Gently wash the cells twice with PBS.[6]

-

Fixation: Add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature.[6]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[6]

-

Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.[6]

-

Click Reaction: Prepare the click reaction cocktail fresh according to the manufacturer's instructions and incubate with the cells for 30 minutes at room temperature, protected from light.[6]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Counterstaining (Optional): Stain with a nuclear counterstain like DAPI.

-

Imaging: Mount the coverslip and image using an appropriate fluorescence microscope.

Troubleshooting Data Summary

| Problem | Potential Cause | Recommended Solution |

| High Diffuse Background | Excess unbound probe | Increase number and duration of post-click reaction washes.[1][6] |

| Contaminated reagents | Prepare fresh solutions; use high-purity reagents.[6] | |

| Punctate Non-Specific Signals | Reagent precipitation | Ensure complete dissolution of click reaction components.[9] |

| Non-specific probe binding | Include a blocking step (e.g., BSA) before the click reaction.[10][12] | |

| High Intracellular Background | Autofluorescence | Use a quenching agent (e.g., sodium borohydride) after fixation.[18] |

| Inadequate permeabilization | Optimize Triton X-100 concentration and incubation time.[6] |

Visualizing the Workflow

Caption: A standard workflow for EdC labeling and detection in cultured cells.

Caption: A decision tree for troubleshooting sources of background fluorescence.

References

- Vertex AI Search. (2024, May 17).

- Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797.

- BenchChem. (2025).

- Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Journal of the American Chemical Society, 132(47), 16893–16899.

- Sigma-Aldrich. Copper-Free Click Chemistry.

- Northeastern University College of Engineering. (2025, March 10). Revolutionizing Live-Cell Research With InCu-Click.

- ResearchGate.

- metabion. Click chemistry.

- Thermo Fisher Scientific. Background in Fluorescence Imaging.

- North Star Imaging. (2020, October 4).

- Frontiers. (2023, June 4). Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques.

- Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.

- ResearchGate. Correcting for background fluorescence in RNA-FISH....

- PMC. (2020, March 19).

- ResearchGate. (2015, February 10). How we can reduce the background in fluorescence microscopy?.

- MDPI. (2016, September 5). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC).

- BenchChem. (2025). Technical Support Center: Cu(I)

- Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.

- ISMRM. (2017). Optimization of signal-to-noise ratio and signal contrast in time-resolved single-echo Dixon imaging.

- Thermo Fisher Scientific. Troubleshooting.

- PMC. (2016, October 26). Problems and Solutions in Click Chemistry Applied to Drug Probes.

- R&D Systems. IHC/ICC Protocol for Preventing Non-specific Staining.

- Klindat. (2025, December 2). Best Practices for Using EDC in Oncology Studies.

- Atlas Antibodies. Troubleshooting Guide Immuno-Fluorescence.

- PMC.

- Gene Target Solutions. (2020, October 15). Background Reducers for Improved Fluorescent Stains.

- CoolLED. (2025, August 15). 5 Top Tips for Improving Your Fluorescence Imaging.

- Vector Labs. (2022, June 8). 5 Sources Of Non-specific Staining And Background In IHC And IF.

- Princeton University. Optimizing the signal-to-noise ratio of biphoton distribution measurements.

- HistoSure. FAQ – Why do I have high background or non-specific staining?.

- Cytiva. (2025, July 27). Optimizing SNR in CCD imaging.

- BenchChem. (2025). Technical Support Center: Reducing Background Fluorescence.

- AAT Bioquest. (2024, September 13). What are the possible causes and solutions for background issues (high, uneven, or speckled)?.

- YouTube. (2023, May 8).

- PNAS. A chemical method for fast and sensitive detection of DNA synthesis in vivo.

- PMC.

- BenchChem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.

- St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting.

- Vector Laboratories. (2021, October 27).

- Vector Laboratories. (2022, May 31). Optimize your immunofluorescent staining: Tips to overcome background interference.

- baseclick.

- PMC. (2018, March 14).

- Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has non-specific staining?.

- ResearchGate. The simultaneous localisation of BrdU and EdU. The results of... | Download Scientific Diagram.

- LabKey. (2025, February 17).

- Everest Biotech. (2025, October 24). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background.

- Abcam. BrdU staining and BrdU assay protocol.

- Abcam. High background in immunohistochemistry.

- Fountayn. (2025, September 22). Five Best Practices for Building a Robust EDC System.

Sources

- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4nsi.com [4nsi.com]

- 4. Frontiers | Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques [frontiersin.org]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]

- 8. coolled.com [coolled.com]

- 9. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]

- 10. IHC/ICC Protocol for Preventing Non-specific Staining: R&D Systems [rndsystems.com]

- 11. stjohnslabs.com [stjohnslabs.com]

- 12. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revolutionizing Live-Cell Research With InCu-Click - Northeastern University College of Engineering [coe.northeastern.edu]

- 15. pharmiweb.com [pharmiweb.com]

- 16. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. vectorlabs.com [vectorlabs.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]

- 23. m.youtube.com [m.youtube.com]

how to minimize 2'-C-ethynylcytidine degradation during storage

Welcome to the Technical Support Center for 2'-C-Ethynylcytidine (ECyd). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing degradation during storage and handling. As a potent nucleoside analog, maintaining the integrity of ECyd is paramount for reproducible and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of 2'-C-Ethynylcytidine.

Q1: What are the primary degradation pathways for 2'-C-ethynylcytidine?

A1: 2'-C-Ethynylcytidine, like other nucleoside analogs, is susceptible to several degradation pathways. The primary concerns are:

-

Acid-Catalyzed Hydrolysis of the N-Glycosidic Bond: This is a common degradation route for nucleosides, particularly under acidic conditions, which cleaves the bond between the cytidine base and the ribose sugar.[1][2] Pyrimidine nucleosides like cytidine are generally more stable to acid hydrolysis than purine nucleosides, but this pathway remains a significant concern.[2]

-

pH-Dependent Degradation: The stability of ECyd can be significantly influenced by the pH of its environment. Degradation can occur under both acidic and alkaline conditions.[1][3] For instance, alkaline conditions can accelerate the hydrolysis of certain functional groups.[4]

-

Hydration of the Ethynyl Group: The ethynyl group at the 2'-position is a potential site of reactivity. Studies on other ethynylated nucleosides have shown that the ethynyl side chain can undergo hydration under acidic or basic conditions to form an acetyl derivative.[3] This transformation would alter the chemical properties and biological activity of the compound.

-

Enzymatic Degradation: If ECyd is used in biological systems, such as cell culture media containing serum or in plasma stability assays, it may be susceptible to enzymatic degradation. A common pathway for cytidine and its analogs is deamination to the corresponding uridine analog by cytidine deaminase.[5][6]

-

Oxidation and Photodegradation: Exposure to strong oxidizing agents or high-energy light (like UV radiation) can lead to the degradation of the molecule.[3]

Q2: What are the optimal storage conditions for solid 2'-C-ethynylcytidine?

A2: To ensure the long-term stability of solid ECyd, it is crucial to minimize its exposure to atmospheric moisture, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Reduces the rate of chemical degradation. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Minimizes exposure to oxygen and moisture, reducing the risk of oxidation and hydrolysis. |

| Moisture | Store in a desiccated environment | Prevents hydrolysis of the glycosidic bond and potential hydration of the ethynyl group. |

| Light | Protect from light (use amber vials or store in the dark) | Prevents photodegradation. |

For detailed recommendations, always refer to the supplier's safety data sheet (SDS). General guidance for similar compounds suggests storage at -20°C in a dry environment.[7][8][9]

Q3: How should I prepare and store solutions of 2'-C-ethynylcytidine?

A3: Solutions of ECyd are generally less stable than the solid form. Therefore, careful preparation and storage are critical.

-

Solvent Selection: Use anhydrous, high-purity solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[3][7] For aqueous experiments, use a buffer at a pH where the compound is most stable (typically near neutral pH, but this should be experimentally verified).

-

Stock Solutions: Prepare a high-concentration stock solution in an anhydrous solvent like DMSO.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[3]

-

Storage of Solutions: Store the aliquots at -80°C for long-term storage.[3][9] One supplier of a similar compound, 2'-C-Ethynyluridine, explicitly advises against long-term storage of solutions and recommends using them shortly after preparation.[10]

-

Working Solutions: Prepare aqueous working solutions fresh from the frozen stock immediately before use.

Q4: Can I store my ECyd solution in the refrigerator (4°C) for a few days?

A4: While short-term storage at 4°C might be acceptable for some robust compounds, it is not recommended for ECyd solutions. A study on the stability of various modified nucleosides in solution showed that degradation is temperature-dependent, with increased degradation at higher temperatures.[5] For maximal reproducibility, it is best practice to prepare fresh working solutions for each experiment or to store aliquots at -80°C.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Inconsistent or poor results in biological assays | Degradation of ECyd in the stock solution or working medium. | 1. Prepare fresh stock solutions from solid material. 2. Perform a stability assessment of ECyd in your specific assay medium under experimental conditions (e.g., 37°C, 5% CO₂). Use a stability-indicating HPLC method to quantify the amount of intact ECyd over time.[3] 3. Minimize incubation time in the assay medium if instability is observed. |

| Unexpected peaks in HPLC/LC-MS analysis | Formation of degradation products. | 1. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.[11][12] This can help in confirming if the unexpected peaks are related to ECyd degradation. 2. Use LC-MS/MS to determine the mass of the unknown peaks and elucidate their structures. This can provide valuable insights into the degradation pathway.[3] |

| Gradual loss of compound efficacy over time | Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at -20°C instead of -80°C). | 1. Discard the old stock solution and prepare a new one from solid material. 2. Strictly adhere to the recommended storage protocol: aliquot stock solutions into single-use volumes and store at -80°C.[3][9] |

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of 2'-C-Ethynylcytidine and the environmental factors that can accelerate these processes.

Caption: Potential degradation pathways for 2'-C-Ethynylcytidine.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of ECyd

Objective: To ensure the integrity and stability of ECyd during storage and use.

Materials:

-

Solid 2'-C-Ethynylcytidine

-

Anhydrous, high-purity DMSO

-

Inert gas (Argon or Nitrogen)

-

Desiccator

-

-20°C and -80°C freezers

-

Sterile, amber microcentrifuge tubes or vials

Procedure for Solid ECyd:

-

Upon receipt, immediately store the container of solid ECyd at -20°C in a desiccator.

-

Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weigh out the desired amount of ECyd quickly in a low-humidity environment.

-

If the container will be stored for an extended period, flush it with an inert gas before sealing and returning to -20°C storage.

Procedure for ECyd Solutions:

-

To prepare a stock solution (e.g., 10 mM), add the appropriate volume of anhydrous DMSO to the weighed solid ECyd. Ensure complete dissolution, using gentle vortexing if necessary.

-

Immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid waste and repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

-

For experiments, remove a single aliquot from the -80°C freezer and thaw it immediately before use. Prepare any further dilutions in your experimental buffer.

-

Discard any unused portion of the thawed aliquot. Do not refreeze.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products of ECyd under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Materials:

-

ECyd stock solution (e.g., 1 mg/mL in a suitable solvent)

-

1 M HCl (for acidic degradation)

-

1 M NaOH (for basic degradation)

-

3% Hydrogen peroxide (H₂O₂) (for oxidative degradation)

-

HPLC system with a UV detector and/or mass spectrometer

-

Oven and photostability chamber

Procedure:

-

Prepare Samples: For each condition, mix your ECyd stock solution with the stress agent. Also, prepare a control sample with the solvent alone.

-

Acid Hydrolysis: Mix ECyd solution with 1 M HCl.

-

Base Hydrolysis: Mix ECyd solution with 1 M NaOH.

-

Oxidation: Mix ECyd solution with 3% H₂O₂.

-

Thermal Degradation: Incubate a sample of the ECyd solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose a sample of the ECyd solution to light in a photostability chamber.

-

-

Incubation: Incubate the samples for a defined period (e.g., 24 hours), taking time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation. The goal is to achieve 5-20% degradation of the parent compound.[11]

-

Neutralization (for acid/base samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples, including the control and time-zero samples, by a suitable HPLC or LC-MS method.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. New peaks represent potential degradation products. The loss of the main ECyd peak indicates its degradation.

Protocol 3: Stability Assessment by HPLC

Objective: To quantify the amount of intact ECyd over time under specific conditions (e.g., in an assay buffer at 37°C).

Materials:

-

ECyd

-

The buffer or medium to be tested

-

HPLC system with a C18 column and UV detector

-

Incubator set to the desired temperature

Procedure:

-

Prepare the Sample: Spike ECyd into the test buffer/medium to the final desired concentration.

-

Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, and if necessary, stop any further degradation by adding a quenching solvent (like cold methanol) or by freezing it at -80°C.[13] This will be your T=0 reference.

-

Incubation: Place the remaining sample in the incubator under the desired conditions.

-

Collect Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench the reaction as in step 2.

-

HPLC Analysis:

-

Analyze all samples by a validated HPLC method that provides good separation between the parent ECyd peak and any potential degradation products.

-

A typical starting point for a method could be a C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile.[14][15]

-

Monitor the elution at a suitable wavelength (e.g., the λmax of ECyd, which for the similar 5-EdC is 291 nm).[7]

-

-

Data Analysis:

-

Calculate the peak area of the intact ECyd at each time point.

-

Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of ECyd remaining.

-

Plot the percentage of remaining ECyd versus time to determine its stability under the tested conditions.

-

By adhering to these guidelines, researchers can significantly minimize the degradation of 2'-C-Ethynylcytidine, ensuring the integrity of their experiments and the reliability of their data.

References

-

Jena Bioscience. (n.d.). 5-Ethynyl-2'-deoxycytidine (5-EdC). Retrieved from [Link]

- Ghuge, R., & Shinde, S. (2018). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. MOJ Bioequivalence & Bioavailability, 5(4), 224-234.

-

Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

BioHippo. (n.d.). 2'-beta-C-Ethynylcytidine. Retrieved from [Link]

- McGuigan, C., et al. (2009). Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine. Bioorganic & Medicinal Chemistry Letters, 19(18), 5345-5348.

- Ji, Q. C., et al. (2003). Determination of 3'-C-ethynylcytidine in human plasma and urine by liquid chromatographic-electrospray ionization tandem mass spectrometry.

- Ho, H. T., & Schleich, T. (1988). Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives. Nucleic Acids Research, 16(20), 9571–9582.

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs – A review. International Journal of Pharmaceutical Quality Assurance, 3(3), 54-59.

- Royal Society of Chemistry. (2012). Analytical Methods. Accepted Manuscript.

- Kellner, S., et al. (2025).

- Hawe, A. (2020). Forced Degradation Studies for Biopharmaceuticals.

- Ligasová, A., et al. (2023). A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells. Scientific Reports, 13(1), 20509.

- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.

- Agilent Technologies. (2016). Analysis of Nucleosides Using an Agilent Infinity II High Speed UHPLC with the 6130 Single Quadrupole Mass Selective Detector.

- Patel, K., & Shah, A. (2023). Delivery of Chemotherapy Agents and Nucleic Acids with pH-Dependent Nanoparticles. Pharmaceutics, 15(5), 1461.

- Harsanto, F. A., et al. (2018). Effect of pH on the stability of W1/O/W2 double emulsion stabilized by combination of biosilica and Tween-20.

- Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides.

- Guck, T., et al. (2025). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. International Journal of Molecular Sciences, 26(17), 13677.

-

Computational Genomics. (n.d.). 2'-β-C-Ethynylcytidine. Retrieved from [Link]

- Drummond, G. I., & Yamamoto, M. (1962). Hydrolysis of Ribonucleoside 2',3'-Cyclic Phosphates by a Diesterase from Brain. Journal of Biological Chemistry, 237(11), 3535-3539.

- Abdel-Fatah, O. M., et al. (2009). Degradation of pyrimidine ribonucleosides by extracts of Aspergillus terreus. Australian Journal of Basic and Applied Sciences, 3(2), 943-951.

-

Lifev. (n.d.). 2'-β-C-Ethynylcytidine. Retrieved from [Link]

- Shapiro, R., & Danzig, M. (1972). Acidic hydrolysis of deoxycytidine and deoxyuridine derivatives. The general mechanism of deoxyribonucleoside hydrolysis. Biochemistry, 11(1), 23-29.

- Parker, W. B., et al. (2022). 4'-Ethynyl-2'-Deoxycytidine (EdC)

- Ligasová, A., et al. (2016). Deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses. Open Biology, 6(2), 150172.

- Reddy, K. K., et al. (2007). Hydroxyl Group Deprotection Reactions with Pd(OH)2/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals. Tetrahedron, 63(19), 4149-4155.

- Gothe, S. A., et al. (2007). The mechanism of cyclic nucleotide hydrolysis in the phosphodiesterase catalytic site. Journal of the American Chemical Society, 129(17), 5496-5505.

- Zastepa, A., et al. (2021). Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20). Toxins, 13(4), 273.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acidic hydrolysis of deoxycytidine and deoxyuridine derivatives. The general mechanism of deoxyribonucleoside hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. pnrjournal.com [pnrjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. 4’-Ethynyl-2’-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Inconsistent Results in 2'-C-Ethynylcytidine (ECyd) Biological Assays

Welcome to the technical support center for 2'-C-ethynylcytidine (ECyd) biological assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent nucleoside analog. Inconsistent results in biological assays can be a significant roadblock to progress. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve reliable and reproducible data.

Introduction to 2'-C-Ethynylcytidine (ECyd)

2'-C-ethynylcytidine is a synthetic nucleoside analog with demonstrated antiviral and anticancer properties.[1][2] Its mechanism of action primarily involves the inhibition of viral RNA-dependent RNA polymerase (RdRp) or cellular RNA polymerases after intracellular conversion to its active triphosphate form.[3][4][5] This mode of action, coupled with its structural modifications, makes it a valuable tool in virology and oncology research. However, the very features that make ECyd a potent biological agent can also contribute to variability in experimental outcomes.

This guide will address common challenges encountered during the use of ECyd in biological assays, providing a systematic approach to troubleshooting and ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary mechanism of action of 2'-C-ethynylcytidine?

A1: 2'-C-ethynylcytidine acts as a prodrug. After cellular uptake, it is phosphorylated by cellular kinases to its active triphosphate form, ECyd-TP.[4] ECyd-TP then competes with the natural nucleotide, cytidine triphosphate (CTP), for incorporation into newly synthesized RNA strands by viral or cellular RNA polymerases.[3][5] The presence of the 2'-C-ethynyl group sterically hinders the addition of the next nucleotide, leading to chain termination and inhibition of RNA synthesis.[6]

Q2: What are the main applications of ECyd in research?

A2: ECyd is primarily used in:

-

Antiviral drug discovery: Particularly against RNA viruses like Hepatitis C virus (HCV) and Dengue virus.[2][7][8]

-

Anticancer research: It has shown activity against various cancer cell lines.[9][10]

-

Mechanism of action studies: Investigating the function and inhibition of RNA polymerases.[4][6]

Q3: Why am I seeing significant variability in my EC50/IC50 values for ECyd between experiments?

A3: Variability in potency measurements is a common issue and can stem from multiple factors.[11][12] Key areas to investigate include:

-

Cell Health and Passage Number: The physiological state of your cells is critical. High passage numbers can lead to genetic drift and altered metabolism.

-

Compound Stability: ECyd's stability in cell culture media can be limited.

-

Assay Conditions: Minor variations in incubation time, cell seeding density, and reagent concentrations can have a significant impact.

-

Metabolic Activation: The efficiency of ECyd's conversion to its active triphosphate form can vary between cell lines and even between different passages of the same cell line.[4]

We will delve deeper into each of these areas in the troubleshooting sections.

Diagram: Intracellular Activation and Mechanism of Action of ECyd

Caption: Intracellular activation and mechanism of action of 2'-C-ethynylcytidine.

Troubleshooting Guide: Inconsistent Assay Results

This section provides a structured approach to identifying and resolving common issues in ECyd biological assays.

Problem 1: High Variability in Antiviral/Anticancer Potency (EC50/IC50)

High variability between experimental repeats is a frequent challenge.[11][13] The following workflow will help you systematically troubleshoot the source of this inconsistency.

Workflow for Troubleshooting Potency Variability

Caption: Systematic workflow for troubleshooting inconsistent potency results.